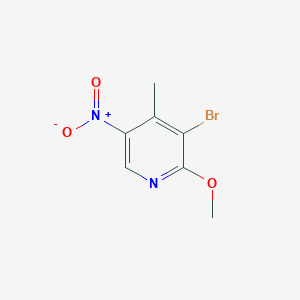

3-Bromo-2-methoxy-4-methyl-5-nitropyridine

Descripción general

Descripción

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is an organic intermediate . It is a light yellow solid with the molecular formula C7H7BrN2O3 . The molecular weight of this compound is 247.05 .

Synthesis Analysis

The synthesis of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine can be achieved from 2-chloro-4-methyl-3-nitropyridine. The 2-chloro-4-methyl-3-nitropyridine is first converted to 2-methoxy-4-methyl-3-nitropyridine using methanol. This is then brominated to yield 3-Bromo-2-methoxy-4-methyl-5-nitropyridine .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-methoxy-4-methyl-5-nitropyridine is InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9-7(13-2)6(4)10(11)12/h3H,1-2H3 . The SMILES string is C1(OC)=NC=C(Br)C(C)=C1N+=O .

Chemical Reactions Analysis

Nitropyridines, such as 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, can undergo various reactions. For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

Physical And Chemical Properties Analysis

3-Bromo-2-methoxy-4-methyl-5-nitropyridine is a solid at room temperature . It has a predicted boiling point of 302.8±37.0 °C and a predicted density of 1.636±0.06 g/cm3 . It is soluble in chloroform, dichloromethane, and ethyl acetate .

Aplicaciones Científicas De Investigación

Directive Influence of the N-Oxide Group

- The nitration of derivatives of pyridine N-oxide, including compounds similar to 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, reveals the unique directive influence of the N-oxide group during nitration reactions (Hertog, Ammers, & Schukking, 2010).

Reactivity in Different Solvents

- The reactivity of halogeno- and alkoxy-derivatives of nitropyridines, like 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, changes significantly based on the solvent's polarity. This variability is crucial for developing synthesis methods for different pyridine derivatives (Hertog & Jouwersma, 1953).

Reissert-Kaufmann-Type Reaction

- The Reissert-Kaufmann-type reaction of substituted N-methoxy-4-nitropyridinium methylsulfates, similar to 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, demonstrates the introduction of cyano groups in specific positions, providing a new route for the preparation of nitropyridinecarboxylic acids (Matsumura, Ariga, & Ohfuji, 1970).

Synthesis of Diamino-Nitropyridine

- The synthesis process for 3-methoxy-5,6-diamino-2-nitropyridine, which shares structural similarities with 3-Bromo-2-methoxy-4-methyl-5-nitropyridine, involves steps like substitution and nitration, demonstrating the compound's versatility in producing various derivatives (C. Jun, 2007).

Safety and Hazards

The compound is classified as a hazard under GHS07. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Nitropyridines are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Nitropyridines are known to undergo various chemical reactions, including suzuki–miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic chemistry .

Biochemical Pathways

The compound’s nitropyridine moiety suggests it may be involved in various biochemical reactions .

Result of Action

As a nitropyridine derivative, it may have potential applications in the synthesis of various pharmaceuticals and bioactive compounds .

Action Environment

The action of 3-Bromo-2-methoxy-4-methyl-5-nitropyridine can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as suggested by its storage conditions in an inert atmosphere at room temperature .

Propiedades

IUPAC Name |

3-bromo-2-methoxy-4-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(10(11)12)3-9-7(13-2)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOJMZCYPGNGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2354023.png)

![2-(4-formyl-2-methoxyphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2354029.png)

![6-[(2-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2354033.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)isoxazole-5-carboxamide](/img/structure/B2354034.png)

![2-[[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2354044.png)